2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL
Overview
Description
2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL is a complex organic compound characterized by its unique structure, which includes methoxy groups, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the trifluoromethyl group could produce corresponding hydrocarbons.
Scientific Research Applications
2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL involves its interaction with molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-(trifluoromethyl)phenol: Similar structure but lacks the piperazine moiety.
4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups but lacks the trifluoromethyl and piperazine groups.
Uniqueness
2,6-DIMETHOXY-4-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups, along with the piperazine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3/c1-28-18-11-15(12-19(29-2)20(18)27)13-25-7-9-26(10-8-25)14-16-5-3-4-6-17(16)21(22,23)24/h3-6,11-12,27H,7-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIUCJNLJICNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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